Cas no 6200-60-8 (Imidazo[1,2-a]pyridine-3-carboxylic acid)

Imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic carboxylic acid derivative with a fused imidazole and pyridine ring structure. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules. Its rigid bicyclic scaffold offers structural diversity for drug design, enabling modifications at the carboxylic acid group or the heterocyclic core. The compound exhibits potential applications in medicinal chemistry, including the synthesis of antimicrobial, anti-inflammatory, and kinase inhibitor agents. Its well-defined reactivity profile and compatibility with standard coupling reactions make it a valuable building block for constructing complex molecular architectures. The purity and stability of the material ensure reproducibility in research applications.
Imidazo[1,2-a]pyridine-3-carboxylic acid structure
6200-60-8 structure
商品名:Imidazo[1,2-a]pyridine-3-carboxylic acid
CAS番号:6200-60-8
MF:C8H6N2O2
メガワット:162.145441532135
MDL:MFCD01720458
CID:46491
PubChem ID:73142

Imidazo[1,2-a]pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • Imidazo[1,2-a]pyridine-3-carboxylic acid
    • Imidazo[1,2-a]pyridine-3-carboxylicacid
    • Imidazo(1,2-a)pyridine-3-carboxylic acid
    • PubChem19678
    • WLN: T56 AN DNJ BVQ
    • 3-Carboxyimidazo[1,2-a]pyridine
    • DOGXPDFZEQXZDS-UHFFFAOYSA-N
    • SBB087589
    • NSC305198
    • RW3620
    • TRA0000863
    • AB09861
    • RP02225
    • AM804143
    • 6200-60-8
    • SCHEMBL496758
    • MFCD01720458
    • SG4R7HE86J
    • Imidazo[1 pound not2-a]pyridine-3-carboxylic acid
    • NSC-305199
    • Z1201621330
    • DTXSID00211053
    • EN300-83097
    • FT-0647972
    • FS-3399
    • AKOS006343000
    • SY004048
    • A23462
    • NSC-305198
    • NSC 305198
    • J-521498
    • AC-7120
    • CS-W002822
    • Imidazo[1,2-a]pyridine-3-carboxylic acid, AldrichCPR
    • Imidazo[1,2-a]pyridine-3-carboxylic?acid
    • BRN 0608485
    • H-imidazo[1,2-a]pyridine-3-carboxylic acid
    • DTXCID00133544
    • MDL: MFCD01720458
    • インチ: 1S/C8H6N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h1-5H,(H,11,12)
    • InChIKey: DOGXPDFZEQXZDS-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=CN=C2C=CC=CN21)=O
    • BRN: 0608485

計算された属性

  • せいみつぶんしりょう: 162.042927g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.6
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 162.042927g/mol
  • 単一同位体質量: 162.042927g/mol
  • 水素結合トポロジー分子極性表面積: 54.6Ų
  • 重原子数: 12
  • 複雑さ: 196
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • ゆうかいてん: 196 °C
  • PSA: 54.60000
  • LogP: 1.03250

Imidazo[1,2-a]pyridine-3-carboxylic acid セキュリティ情報

  • 危害声明: Irritant
  • 危険カテゴリコード: 36
  • セキュリティの説明: 26
  • 危険物標識: Xi

Imidazo[1,2-a]pyridine-3-carboxylic acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Imidazo[1,2-a]pyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1052081-25g
Imidazo[1,2-a]pyridine-3-carboxylic acid
6200-60-8 97%
25g
¥764.00 2024-05-06
Enamine
EN300-83097-10.0g
imidazo[1,2-a]pyridine-3-carboxylic acid
6200-60-8 95%
10.0g
$69.0 2024-05-21
eNovation Chemicals LLC
Y1045965-10g
Imidazo[1,2-a]pyridine-3-carboxylic acid
6200-60-8 95%
10g
$190 2023-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1052081-5g
Imidazo[1,2-a]pyridine-3-carboxylic acid
6200-60-8 97%
5g
¥195.00 2024-05-06
Ambeed
A192701-25g
Imidazo[1,2-a]pyridine-3-carboxylic acid
6200-60-8 98%
25g
$115.0 2025-02-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB126023-50G
imidazo[1,2-a]pyridine-3-carboxylic acid
6200-60-8 97%
50g
¥ 1,953.00 2023-04-06
eNovation Chemicals LLC
D516390-10g
Imidazo[1,2-a]pyridine-3-carboxylic acid
6200-60-8 95%
10g
$298 2024-06-05
Enamine
EN300-83097-0.05g
imidazo[1,2-a]pyridine-3-carboxylic acid
6200-60-8 95%
0.05g
$19.0 2024-05-21
TRC
I387568-100mg
Imidazo[1,2-a]pyridine-3-carboxylic Acid
6200-60-8
100mg
$92.00 2023-05-18
Fluorochem
093158-1g
Imidazo[1,2-a]pyridine-3-carboxylic acid
6200-60-8 95%
1g
£53.00 2022-03-01

Imidazo[1,2-a]pyridine-3-carboxylic acid 合成方法

Imidazo[1,2-a]pyridine-3-carboxylic acid 関連文献

Imidazo[1,2-a]pyridine-3-carboxylic acidに関する追加情報

Properties and Applications of Imidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 6200-60-8)

Imidazo[1,2-a]pyridine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 6200-60-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of both imidazole and pyridine rings in its molecular framework endows it with unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The chemical structure of Imidazo[1,2-a]pyridine-3-carboxylic acid consists of a fused ring system comprising an imidazole ring connected to a pyridine ring at the 1 and 2 positions, with a carboxylic acid functional group at the 3-position. This arrangement contributes to its reactivity and potential for further functionalization, which is a key consideration in medicinal chemistry. The carboxylic acid moiety, in particular, provides a site for derivatization, enabling the synthesis of various analogs with tailored biological properties.

In recent years, Imidazo[1,2-a]pyridine-3-carboxylic acid has been extensively studied for its pharmacological potential. One of the most compelling areas of research involves its application as a precursor in the synthesis of bioactive molecules. The imidazopyridine scaffold has been demonstrated to exhibit inhibitory activity against several enzymes and receptors implicated in inflammatory and infectious diseases. For instance, derivatives of this compound have shown promise in modulating Janus kinases (JAKs), which are central to signaling pathways involved in immune responses.

Moreover, the structural features of Imidazo[1,2-a]pyridine-3-carboxylic acid make it an attractive candidate for developing small-molecule inhibitors targeting oncogenic pathways. Preclinical studies have highlighted its ability to interact with specific protein targets, thereby disrupting aberrant signaling cascades that contribute to cancer progression. The carboxylic acid group at the 3-position allows for further modifications such as esterification or amidation, which can enhance solubility and bioavailability—critical factors for drug efficacy.

The synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the carboxylic acid moiety. Advances in catalytic methods have also enabled more efficient and sustainable synthetic strategies, aligning with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

Recent advancements in computational chemistry have further accelerated the discovery process involving Imidazo[1,2-a]pyridine-3-carboxylic acid. Molecular docking studies combined with quantum mechanical calculations allow researchers to predict binding affinities and optimize lead compounds before experimental validation. This approach has been instrumental in identifying novel derivatives with enhanced potency and selectivity against therapeutic targets.

Another area where Imidazo[1,2-a]pyridine-3-carboxylic acid has shown promise is in the development of antimicrobial agents. The fused heterocyclic system exhibits structural similarity to certain natural products known for their antibacterial and antifungal properties. By leveraging this scaffold, researchers have synthesized compounds that disrupt microbial cell wall synthesis or interfere with essential metabolic pathways. Such findings are particularly relevant in light of rising antibiotic resistance challenges worldwide.

The versatility of Imidazo[1,2-a]pyridine-3-carboxylic acid extends to its role as an intermediate in the production of agrochemicals. Certain derivatives derived from this compound have demonstrated herbicidal and pesticidal activities, offering potential solutions for crop protection without compromising environmental safety. This dual applicability underscores the compound's broad utility across multiple domains of chemical research.

In conclusion,Imidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 6200-60-8) represents a structurally intriguing molecule with significant pharmaceutical and agrochemical potential. Its unique scaffold allows for diverse functionalization strategies, enabling the development of novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is poised to remain a cornerstone in medicinal chemistry innovation.

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